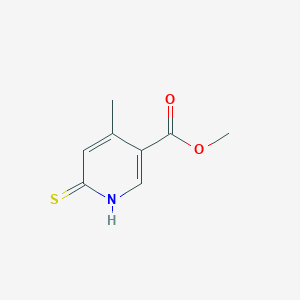
Methyl 6-mercapto-4-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-mercapto-4-methylnicotinate: is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid and contains a mercapto group (-SH) and a methyl group attached to the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-mercapto-4-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-mercapto-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-mercapto-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 6-mercapto-4-methylnicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds and modulation of enzyme activity.
Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant and scavenging reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
6-Methyl Nicotinic Acid: A derivative of nicotinic acid with a methyl group at the 6-position.
Mercaptopurine: A thiol-containing compound used in the treatment of leukemia
Uniqueness: Methyl 6-mercapto-4-methylnicotinate is unique due to the presence of both a mercapto group and a methyl group on the nicotinate structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
methyl 4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-7(12)9-4-6(5)8(10)11-2/h3-4H,1-2H3,(H,9,12) |
Clé InChI |
LEQVLODQEBWFIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)NC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
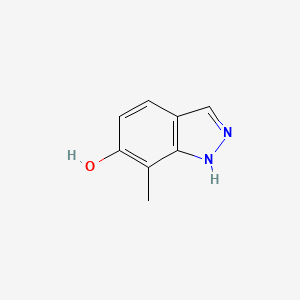
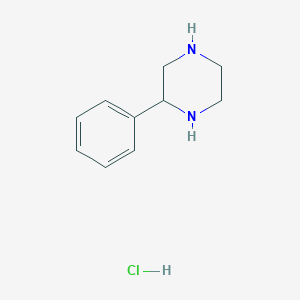
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
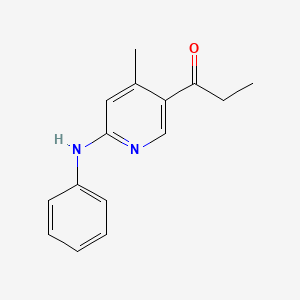

![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
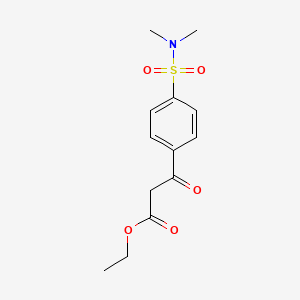
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
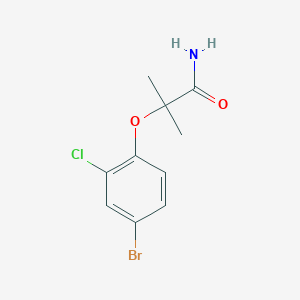
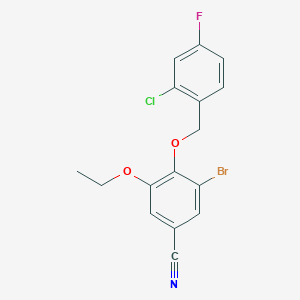

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
